molecular formula C15H24O B024906 Caryophyllone CAS No. 109119-65-5

Caryophyllone

Cat. No.: B024906
CAS No.: 109119-65-5
M. Wt: 220.35 g/mol
InChI Key: JLZBTPJKBKNFEG-JUFZMCDQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Caryophyllene is a natural bicyclic sesquiterpene, primarily found in essential oils of various plants such as cloves, black pepper, and cannabis. It is known for its distinctive spicy and woody aroma. Unlike many other terpenes, beta-Caryophyllene can interact directly with the endocannabinoid system, specifically targeting the cannabinoid receptor type 2 (CB2) without affecting the cannabinoid receptor type 1 (CB1), making it non-psychogenic .

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Caryophyllene can be synthesized through various methods. One notable method involves the use of sesquiterpene synthase enzymes. For instance, a new sesquiterpene synthase from tobacco has been identified, which can efficiently produce beta-Caryophyllene when overexpressed in engineered Escherichia coli. The process involves the mevalonate (MVA) pathway, and the highest production achieved was 5142 mg/L during fed-batch fermentation with in situ extraction .

Industrial Production Methods

Industrial production of beta-Caryophyllene often involves the extraction from natural sources such as clove oil, black pepper, and cannabis. The extraction process typically includes steam distillation or solvent extraction. Additionally, biotechnological methods using genetically engineered microorganisms like Escherichia coli have shown promise in producing beta-Caryophyllene at a larger scale .

Chemical Reactions Analysis

Scientific Research Applications

Beta-Caryophyllene has a wide range of applications in scientific research:

Mechanism of Action

Beta-Caryophyllene exerts its effects primarily through the activation of the cannabinoid receptor type 2 (CB2). This activation leads to various biological responses, including anti-inflammatory and analgesic effects. It also activates peroxisome proliferator-activated receptors alpha (PPAR-α) and gamma (PPAR-γ), which play roles in lipid metabolism and anti-inflammatory responses . Additionally, beta-Caryophyllene influences the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in oxidative stress responses .

Comparison with Similar Compounds

Beta-Caryophyllene is often compared with other sesquiterpenes such as:

Beta-Caryophyllene is unique due to its ability to selectively activate the CB2 receptor without affecting the CB1 receptor, making it non-psychogenic and suitable for various therapeutic applications .

Properties

CAS No.

109119-65-5

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1S,2R,5S,8R)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-11-one

InChI

InChI=1S/C15H24O/c1-14(2)8-10-11-9-15(3,6-4-12(10)14)7-5-13(11)16/h10-12H,4-9H2,1-3H3/t10-,11-,12-,15+/m0/s1

InChI Key

JLZBTPJKBKNFEG-JUFZMCDQSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@@H](CC3(C)C)[C@H](C1)C(=O)CC2

SMILES

CC1(CC2C1CCC3(CCC(=O)C2C3)C)C

Canonical SMILES

CC1(CC2C1CCC3(CCC(=O)C2C3)C)C

Synonyms

eta-caryophyllone
caryophyllone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.